molecular formula C44H54N2O4 B1448311 (3E,6E)-3-(2-((E)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-(2-((Z)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohexane-1,2,4,5-tetraone CAS No. 1226487-83-7

(3E,6E)-3-(2-((E)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-(2-((Z)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohexane-1,2,4,5-tetraone

Cat. No. B1448311
M. Wt: 674.9 g/mol
InChI Key: JCWQOOOFEXLNGG-UHFFFAOYSA-N
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Description

(3E,6E)-3-(2-((E)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-(2-((Z)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohexane-1,2,4,5-tetraone is a useful research compound. Its molecular formula is C44H54N2O4 and its molecular weight is 674.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3E,6E)-3-(2-((E)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-(2-((Z)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohexane-1,2,4,5-tetraone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E,6E)-3-(2-((E)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-(2-((Z)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohexane-1,2,4,5-tetraone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Theranostic Applications

  • Near-Infrared Fluorescence Imaging and Photothermal Cancer Therapy: A study describes the synthesis of a carbon dot (CyCD) from a hydrophobic cyanine dye and poly(ethylene glycol) for cancer imaging and treatment. This compound exhibits strong absorption and near-IR emission, making it suitable for near-infrared fluorescent imaging and photothermal therapy in both in vitro and in vivo settings (Zheng et al., 2016).

Synthetic Chemistry

  • Formation of New Palladacycle and Organic Compounds: Research on the synthesis of palladacycle compounds and various organic compounds derived from vinylcarbenoids offers insights into the complexity of these reactions and the potential formation of side products (Hashmi et al., 2000).
  • Synthesis and Crystal Structure Analysis: The synthesis and detailed crystal structure analysis of a compound closely related to the queried chemical, demonstrating the methods used for characterizing such complex molecules (Jin et al., 2010).

Photoelectric and Photophysical Applications

  • Near-Infrared Electrochemical Fluorescence Switching: A study focuses on the use of polymethine dyes for reversible electrochemical fluorescence switching in the near-infrared region, which is relevant for applications in optoelectronics and sensors (Seo et al., 2014).
  • Improvement in Photoelectric Conversion of Solar Cells: Research on the co-sensitization with near-IR absorbing cyanine dyes to enhance the photoelectric conversion efficiency of dye-sensitized solar cells provides insights into renewable energy applications (Wu et al., 2009).

properties

IUPAC Name

3,6-bis[2-(1-heptyl-3,3-dimethylindol-2-ylidene)ethylidene]cyclohexane-1,2,4,5-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H54N2O4/c1-7-9-11-13-19-29-45-35-23-17-15-21-33(35)43(3,4)37(45)27-25-31-39(47)41(49)32(42(50)40(31)48)26-28-38-44(5,6)34-22-16-18-24-36(34)46(38)30-20-14-12-10-8-2/h15-18,21-28H,7-14,19-20,29-30H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWQOOOFEXLNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2C(C1=CC=C3C(=O)C(=O)C(=CC=C4C(C5=CC=CC=C5N4CCCCCCC)(C)C)C(=O)C3=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H54N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E,6E)-3-(2-((E)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-(2-((Z)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohexane-1,2,4,5-tetraone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E,6E)-3-(2-((E)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-(2-((Z)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohexane-1,2,4,5-tetraone
Reactant of Route 2
(3E,6E)-3-(2-((E)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-(2-((Z)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohexane-1,2,4,5-tetraone
Reactant of Route 3
(3E,6E)-3-(2-((E)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-(2-((Z)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohexane-1,2,4,5-tetraone
Reactant of Route 4
(3E,6E)-3-(2-((E)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-(2-((Z)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohexane-1,2,4,5-tetraone
Reactant of Route 5
(3E,6E)-3-(2-((E)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-(2-((Z)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohexane-1,2,4,5-tetraone
Reactant of Route 6
(3E,6E)-3-(2-((E)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-(2-((Z)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohexane-1,2,4,5-tetraone

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